molecular formula C7H8FNO2S B13166296 2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride

2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride

Cat. No.: B13166296
M. Wt: 189.21 g/mol
InChI Key: WSQXAVZFAIAOBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride is an organic compound that features a pyridine ring attached to an ethane-1-sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride typically involves the reaction of 2-(Pyridin-4-yl)ethane-1-sulfonyl chloride with a fluorinating agent. One common method is to use sulfur tetrafluoride (SF4) as the fluorinating agent under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or peracids are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Catalysts: Palladium catalysts are commonly used in coupling reactions.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Carbon-Carbon Coupled Products: Formed from coupling reactions.

Scientific Research Applications

2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride involves its interaction with molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often irreversible, making it a potent inhibitor for certain enzymes involved in biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and potential for enzyme inhibition. This makes it valuable in applications where irreversible enzyme inhibition is desired, such as in the development of certain pharmaceuticals and biochemical research tools .

Properties

Molecular Formula

C7H8FNO2S

Molecular Weight

189.21 g/mol

IUPAC Name

2-pyridin-4-ylethanesulfonyl fluoride

InChI

InChI=1S/C7H8FNO2S/c8-12(10,11)6-3-7-1-4-9-5-2-7/h1-2,4-5H,3,6H2

InChI Key

WSQXAVZFAIAOBN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CCS(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.